11,12-De(methylenedioxy)danuphylline

Vue d'ensemble

Description

Méthodes De Préparation

11,12-De(methylenedioxy)danuphylline is typically isolated from natural sources, specifically from the leaves and stems of Kopsia officinalis . The isolation process involves extraction and purification techniques.

Analyse Des Réactions Chimiques

11,12-De(methylenedioxy)danuphylline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

11,12-De(methylenedioxy)danuphylline has several scientific research applications. It is primarily used in the field of chemistry for studying indole alkaloid compounds . In biology and medicine, it is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities . Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .

Mécanisme D'action

The mechanism of action of 11,12-De(methylenedioxy)danuphylline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

11,12-De(methylenedioxy)danuphylline is unique compared to other indole alkaloid compounds due to its specific chemical structure and biological activities . Similar compounds include other indole alkaloids isolated from Kopsia officinalis, such as methyl (2β,11β,12β,19α)-6,7-didehydro-8,21-dioxo-11,21-cycloaspidospermidine-2-carboxylate and (2β,5β)-aspidofractinin-16-ol . These compounds share some structural similarities but differ in their specific chemical properties and biological activities .

Activité Biologique

11,12-De(methylenedioxy)danuphylline is an indole alkaloid compound primarily isolated from the leaves and stems of Kopsia officinalis. This compound has garnered attention due to its unique chemical structure and notable biological activities, particularly in the fields of pharmacology and medicinal chemistry.

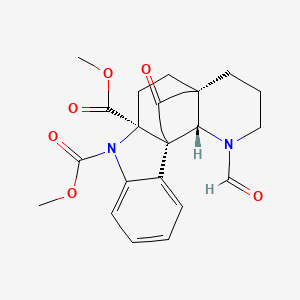

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.47 g/mol. Its structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₃N₃O₆ |

| Molecular Weight | 425.47 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 615.3 ± 55.0 °C at 760 mmHg |

| Flash Point | 326.0 ± 31.5 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it modulates cellular processes such as signal transduction and gene expression, which may contribute to its pharmacological effects.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating significant activity against various pathogens. For instance, it has shown minimum inhibitory concentration (MIC) values of less than 0.3 mM against several bacterial strains, indicating potent antimicrobial efficacy .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity suggests potential for development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Study :

- Cytotoxicity Assessment :

Comparative Analysis with Related Compounds

When compared to other indole alkaloids, this compound demonstrates unique properties that enhance its biological activity:

| Compound Name | Source | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Kopsia officinalis | MIC < 0.3 mM | High |

| Kopsihainanine A | Kopsia hainanensis | Moderate | Moderate |

| Methyl (2β,11β,12β)-6,7-didehydro-8,21-dioxo-11,21-cycloaspidospermidine-2-carboxylate | Kopsia spp. | Low | Low |

Propriétés

IUPAC Name |

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMANQXKGUWJXTD-JBJBFBLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014936 | |

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888482-17-5 | |

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the biological activity of 11,12-De(methylenedioxy)danuphylline?

A: While the provided research paper focuses on the isolation and structural characterization of this compound [], it does not delve into its specific biological activities or potential therapeutic applications. The paper primarily focuses on the discovery and characterization of new indole alkaloids from the Kopsia officinalis plant. Further research is needed to determine the specific biological activities and potential applications of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.